molecular formula C14H21NO B7964746 3-((Butyl(ethyl)amino)methyl)benzaldehyde

3-((Butyl(ethyl)amino)methyl)benzaldehyde

Cat. No.: B7964746
M. Wt: 219.32 g/mol
InChI Key: XPKNCXAUXAZULO-UHFFFAOYSA-N
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Description

3-((Butyl(ethyl)amino)methyl)benzaldehyde is a benzaldehyde derivative functionalized with a tertiary amine substituent. The compound features a benzaldehyde core modified by a methylene-linked butyl(ethyl)amino group, which introduces both lipophilic (butyl chain) and hydrophilic (amine) properties.

Properties

IUPAC Name

3-[[butyl(ethyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-9-15(4-2)11-13-7-6-8-14(10-13)12-16/h6-8,10,12H,3-5,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNCXAUXAZULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butyl(ethyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with butyl(ethyl)amine under controlled conditions. One common method is reductive amination, where benzaldehyde reacts with butyl(ethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Butyl(ethyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: 3-((Butyl(ethyl)amino)methyl)benzoic acid.

    Reduction: 3-((Butyl(ethyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-((Butyl(ethyl)amino)methyl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Butyl(ethyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form imines with primary amines, which can then be reduced to form secondary amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzaldehyde derivatives and their substituent effects:

Compound Name Substituent(s) Key Functional Groups Potential Applications Reference
3-((Butyl(ethyl)amino)methyl)benzaldehyde Butyl(ethyl)aminomethyl Aldehyde, tertiary amine Pharmaceuticals, synthetic intermediates
3,4-Dimethylbenzaldehyde 3,4-Dimethyl Aldehyde, alkyl groups Dyestuffs, fragrances, polymer additives
3-Nitrobenzaldehyde 3-Nitro Aldehyde, nitro group Electrophilic substitution reactions
4-Hydroxybenzaldehyde 4-Hydroxy Aldehyde, hydroxyl group Antioxidants, natural product synthesis
3-((Bis(2-hydroxyethyl)amino)methyl)-2-hydroxy-5-methylbenzaldehyde Bis(2-hydroxyethyl)aminomethyl, hydroxyl, methyl Aldehyde, polyol amine Chelation agents, metal coordination

Key Observations:

  • Electronic Effects: The butyl(ethyl)amino group in the target compound is electron-donating via the amine’s lone pair, which may enhance the aldehyde’s nucleophilicity. In contrast, 3-nitrobenzaldehyde (electron-withdrawing nitro group) exhibits reduced electrophilicity at the carbonyl carbon, favoring reactions like nucleophilic aromatic substitution .
  • Solubility: The tertiary amine in this compound likely improves solubility in polar aprotic solvents compared to alkyl-substituted derivatives (e.g., 3,4-dimethylbenzaldehyde) . Hydroxy-substituted analogues (e.g., 4-hydroxybenzaldehyde) show higher aqueous solubility due to hydrogen bonding .
  • Stability: Aminoalkyl-substituted benzaldehydes may form Schiff bases more readily than alkyl- or nitro-substituted variants due to the amine’s nucleophilic character .

Biological Activity

3-((Butyl(ethyl)amino)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several organic reactions, including nitration, reduction, and formylation. The synthetic route can be summarized as follows:

  • Nitration : Introduction of a nitro group to the benzene ring.
  • Reduction : Conversion of the nitro group to an amine.
  • Formylation : Introduction of the aldehyde group to the benzene ring.

These steps allow for the production of various derivatives that may exhibit differing biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the butyl(ethyl)amino group may enhance the compound’s ability to penetrate biological membranes and interact with receptors.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Some derivatives of benzaldehyde compounds have been studied for their anticancer properties, suggesting that this compound may also have similar effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Antimicrobial Studies : A study investigated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.
  • Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

When compared to other related compounds such as benzaldehyde and its derivatives, this compound shows unique properties due to the presence of both butyl and ethyl groups on the amino substituent. This structural distinction may confer enhanced biological activity compared to simpler analogs.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
BenzaldehydeSimple aromatic aldehydeLimited biological activity
3-((Butylamino)methyl)benzaldehydeButyl group onlyModerate antimicrobial
This compound Butyl and ethyl groupsEnhanced antimicrobial & anticancer

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